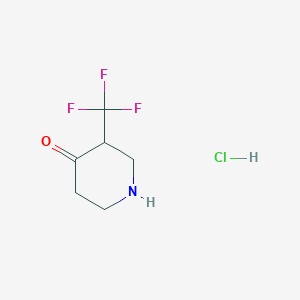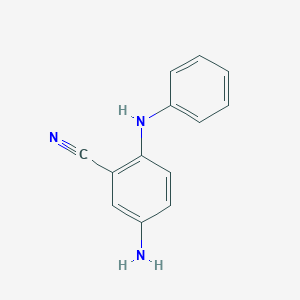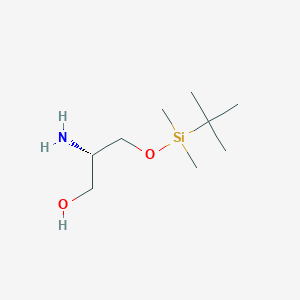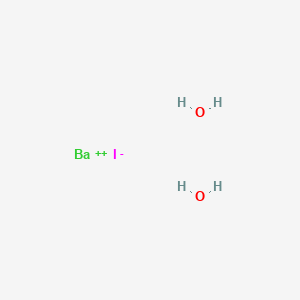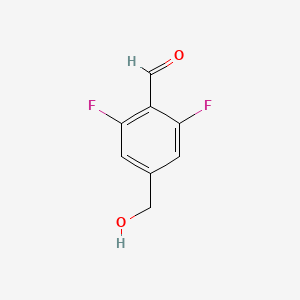
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2 and 6 positions, and a hydroxymethyl group is attached at the 4 position
Méthodes De Préparation
The synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 4 position. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial production methods may involve more advanced techniques, such as catalytic processes and continuous flow reactors, to optimize the efficiency and scalability of the synthesis. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 2,6-difluoro-4-carboxybenzaldehyde, while reduction of the aldehyde group produces 2,6-difluoro-4-(hydroxymethyl)benzyl alcohol .
Applications De Recherche Scientifique
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-4-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various biochemical reactions. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde can be compared with other similar compounds, such as:
2,6-Difluoro-4-hydroxybenzaldehyde: This compound lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2,6-Difluoro-4-methoxybenzaldehyde: The methoxy group provides different reactivity and solubility properties compared to the hydroxymethyl group.
2,6-Difluoro-4-carboxybenzaldehyde: This compound has a carboxyl group instead of a hydroxymethyl group, affecting its acidity and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the hydroxymethyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6F2O2 |
|---|---|
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
2,6-difluoro-4-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H6F2O2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4,11H,3H2 |
Clé InChI |
KYUNRLFCAOWCNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C=O)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


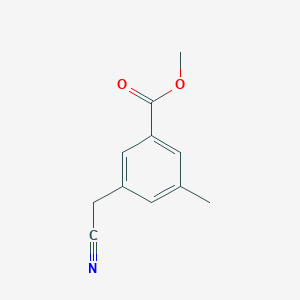
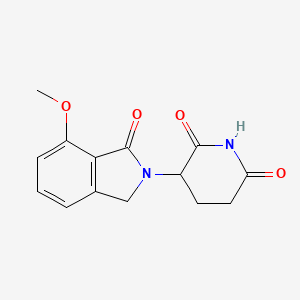
![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
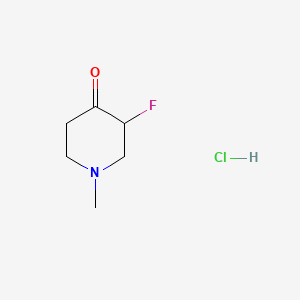
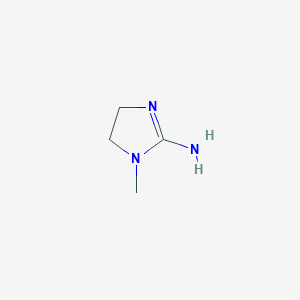

![Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13899382.png)

